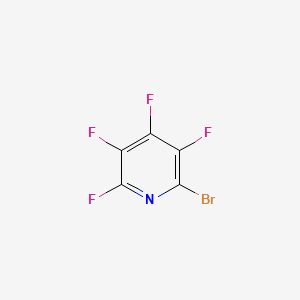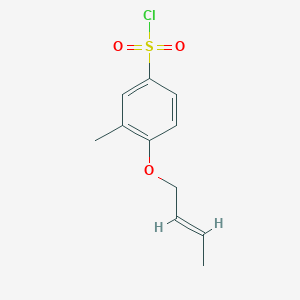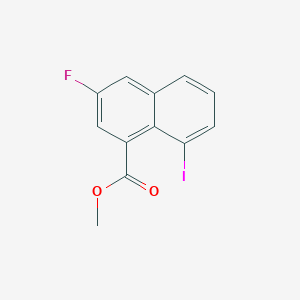
Methyl 3-fluoro-8-iodo-1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-fluoro-8-iodo-1-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a fluorine atom at the 3rd position and an iodine atom at the 8th position on the naphthalene ring, with a methyl ester functional group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-8-iodo-1-naphthoate typically involves multi-step organic reactions. One common method includes the iodination of a naphthalene derivative followed by fluorination and esterification. The reaction conditions often require the use of specific reagents such as iodine, fluorine sources, and catalysts to facilitate the reactions. For instance, the iodination step might involve the use of iodine and a suitable oxidizing agent, while the fluorination step could involve the use of a fluorinating agent like Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis equipment could be employed to enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-fluoro-8-iodo-1-naphthoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Ester Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce naphthoquinones.
Applications De Recherche Scientifique
Methyl 3-fluoro-8-iodo-1-naphthoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural features.
Industry: Used in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Methyl 3-fluoro-8-iodo-1-naphthoate depends on its interaction with molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the active naphthoic acid derivative, which can interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-fluoro-1-naphthoate: Lacks the iodine atom, which can affect its reactivity and applications.
Methyl 8-iodo-1-naphthoate: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
Methyl 3-chloro-8-iodo-1-naphthoate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
Methyl 3-fluoro-8-iodo-1-naphthoate is unique due to the presence of both fluorine and iodine atoms on the naphthalene ring
Propriétés
Formule moléculaire |
C12H8FIO2 |
|---|---|
Poids moléculaire |
330.09 g/mol |
Nom IUPAC |
methyl 3-fluoro-8-iodonaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H8FIO2/c1-16-12(15)9-6-8(13)5-7-3-2-4-10(14)11(7)9/h2-6H,1H3 |
Clé InChI |
AGVAWUZSPIRKSZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C(=CC(=C1)F)C=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



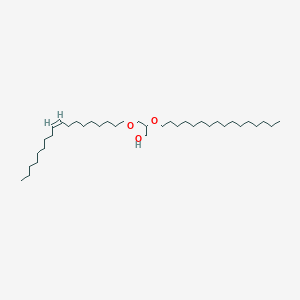

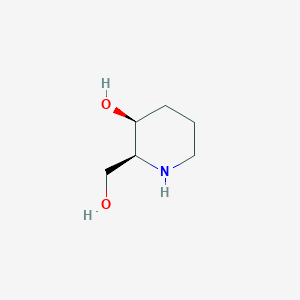

![1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one](/img/structure/B12839759.png)
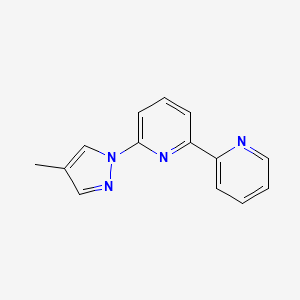
![(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate](/img/structure/B12839762.png)
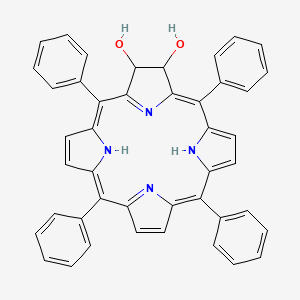
![2-[(1R,2S,4R)-Rel-2-bicyclo[2.2.1]hept-5-enyl]ethanamine](/img/structure/B12839765.png)


